molecular formula C17H24O4 B1587666 2-Ethylhexyl methyl terephthalate CAS No. 63468-13-3

2-Ethylhexyl methyl terephthalate

Cat. No. B1587666
CAS RN: 63468-13-3
M. Wt: 292.4 g/mol
InChI Key: KHDNBLKBTBOSDJ-UHFFFAOYSA-N
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Patent
US08791185B2

Procedure details

A 2000 ml multi-neck flask stirring apparatus, composed of an intensive condenser, which is attached to a thermostat, and a distillation bridge, is charged with 1 mol of dimethyl terephtalate in 1.2 l of xylene at 40° C., and a mixture of 340 mg of titanium(IV) butoxide and 1 mol of 2-ethyl-1-hexanol is added dropwise.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
340 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH2:15]([CH:17]([CH2:20][CH2:21][CH2:22][CH3:23])CO)[CH3:16]>C1(C)C(C)=CC=CC=1.[O-]CCCC.[Ti+4].[O-]CCCC.[O-]CCCC.[O-]CCCC>[C:6]([O:8][CH2:9][CH:17]([CH2:15][CH3:16])[CH2:20][CH2:21][CH2:22][CH3:23])(=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([C:1]([O:13][CH3:14])=[O:12])=[CH:3][CH:4]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
1.2 L
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
340 mg
Type
catalyst
Smiles
[O-]CCCC.[Ti+4].[O-]CCCC.[O-]CCCC.[O-]CCCC

Conditions

Stirring
Type
CUSTOM
Details
A 2000 ml multi-neck flask stirring apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
composed of an intensive condenser
ADDITION
Type
ADDITION
Details
is added dropwise

Outcomes

Product
Name
Type
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OCC(CCCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.